molecular formula C18H15Cl2NO6 B602128 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid CAS No. 1215709-75-3

2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid

Cat. No. B602128
M. Wt: 412.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid” is a chemical compound with the molecular formula C18H15Cl2NO6 . It has an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two dichlorophenylamino groups attached to a phenyl ring, which is further linked to acetoxy groups and an acetic acid group . This structure is likely to confer specific physical and chemical properties to the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a flash point of 288.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its LogP value is 4.66, indicating its lipophilicity .

Scientific Research Applications

Photolytic Transformation and Environmental Interactions

Photolytic Transformation of Diclofenac and Its Transformation Products The study by Eriksson, Svanfelt, and Kronberg (2010) focuses on the photolytic transformation of 2-(2-(2,6-Dichlorophenylamino)-phenyl)acetic acid, commonly known as diclofenac, and its transformation products in aqueous solutions. The research provides insights into the UV-absorption spectra of diclofenac and its transformation products, indicating a dominant transformation pathway that occurs through the formation of specific compounds upon UV-irradiation. This information is crucial in understanding the environmental behavior and degradation pathways of this compound under the influence of light (Eriksson, Svanfelt, & Kronberg, 2010).

Influence on Photosynthetic Parameters and Volatile Organic Compounds Emission Copolovici, Timis, Taschina, Copolovici, Cioca, and Bungău (2017) researched the influence of diclofenac on the photosynthetic parameters and the emission of volatile organic compounds from Phaseolus vulgaris L. plants. This study is significant as it sheds light on the potential impact of diclofenac on plant physiology and its implications on plant health and the surrounding environment (Copolovici et al., 2017).

Synthesis and Chemical Transformations

Oxidation and Crystallographic Analysis The study by Neves, Fernandes, Simões, Neves, Cavaleiro, and Almeida Paz (2011) presents the oxidation of diclofenac to form a specific title compound, followed by a detailed crystallographic analysis. This research provides valuable data on the molecular structure and interactions, contributing to a deeper understanding of the compound's chemical behavior and potential applications (Neves et al., 2011).

Synthesis of Derivatives and Structural Analysis The research conducted by Wang Wei-dong (2003) focuses on improving the synthetic procedure of a specific derivative of 2-(2,6-dichlorophenylamino)phenylacetate. The study outlines the synthesis process and discusses the advantages of the improved procedure, including mild reaction conditions and high yield, which is valuable for industrial and laboratory applications (Wang Wei-dong, 2003).

Conformational Comparisons in Molecular Structures Lynch, Barfield, Frost, Antrobus, and Simmons (2003) conducted a study on the conformational aspects of phenoxyacetic acid derivatives in adducts compared to their free acid structures. This research provides critical insights into the molecular conformations and their implications for the compound's chemical properties and potential applications (Lynch et al., 2003).

properties

IUPAC Name

2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMXAVBMWGEQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746915
Record name {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic Aceclofenac

CAS RN

1215709-75-3
Record name Acetic aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACECLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.